3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Structural Investigations
- Improving Synthetic Processes : The synthesis of various benzaldehyde derivatives, including similar compounds to 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde, is a significant area of study. These compounds are synthesized through reactions involving bromination and methylation processes (Yangyu Feng, 2002).
- Structural Analysis and Spectroscopy : Research has been conducted on similar bromo-substituted benzaldehydes to study their crystal structure and vibrational spectroscopy, providing insights into their molecular configurations (C. Arunagiri et al., 2018).
Chemical Modifications and Derivatives
- Selective Ortho-Bromination : Studies have shown methods for the selective bromination of benzaldehydes, which is a key step in synthesizing substituted bromobenzaldehydes (E. Dubost et al., 2011).
- Photolabile Protecting Groups : Research on 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates its use as a photoremovable protecting group for aldehydes and ketones, which could be relevant for similar bromo-substituted benzaldehydes (Min Lu et al., 2003).
Applications in Materials Science and Chemistry
- Antimicrobial Additives : Studies have explored the synthesis of benzaldehyde derivatives as antimicrobial additives for lubricating oils and fuels, suggesting potential industrial applications (G. Talybov et al., 2022).
- Nematicidal Activity : Some benzaldehyde derivatives have been evaluated for their nematicidal activity, which could indicate potential agricultural applications (Sumona Kumari et al., 2014).
Other Relevant Studies
- Research on various bromo-substituted benzaldehydes has also delved into areas like kinetics and thermodynamics of oxidation, synthesis of complex molecules, and exploration of their potential biological activities, such as antioxidant, antimicrobial, and anticancer properties. These studies, while not directly on this compound, provide a context for understanding its chemical behavior and potential applications (B. Asghar et al., 2014); (M. Konuş et al., 2019).
Properties
IUPAC Name |
3-bromo-4-(2,4-difluorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOUKWHIEHYMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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